molecular formula C8H12OS B2429752 1-(5-Methylthiophen-3-yl)propan-1-ol CAS No. 1481986-80-4

1-(5-Methylthiophen-3-yl)propan-1-ol

Cat. No.: B2429752
CAS No.: 1481986-80-4
M. Wt: 156.24
InChI Key: ZMNNXASBAJHXCH-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methyl group at the 5-position and a propanol group at the 1-position.

Properties

IUPAC Name

1-(5-methylthiophen-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNXASBAJHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by reduction to introduce the propanol group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(5-Methylthiophen-3-yl)propan-1-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Methylthiophen-3-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Methylthiophen-3-yl)propan-1-ol, a compound characterized by its thiophene ring, has garnered attention for its potential biological activities. The compound's structure suggests that it may exhibit various pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂OS. The presence of the thiophene ring is significant as thiophenes and their derivatives are known for their diverse biological activities.

The biological activity of this compound is likely mediated through several mechanisms:

  • Antimicrobial Activity : Compounds with thiophene rings often exhibit antibacterial and antifungal properties due to their ability to interfere with microbial cell functions.
  • Anticancer Potential : Research indicates that thiophene derivatives can inhibit key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The following table summarizes findings from various assays:

Microorganism Assay Type Minimum Inhibitory Concentration (MIC) Reference
E. coliBroth Dilution50 µg/mL
S. aureusAgar Diffusion25 µg/mL
C. albicansDisk Diffusion100 µg/mL
P. aeruginosaBroth Dilution75 µg/mL

Anticancer Activity

Studies exploring the anticancer effects of thiophene derivatives have demonstrated promising results. For instance, in vitro assays showed that compounds similar to this compound inhibited lactate dehydrogenase (LDH) activity in cancer cell lines, indicating potential cytotoxic effects:

Cell Line Inhibition (%) at 50 µM Reference
MiaPaCa-2 (Pancreatic)70%
A673 (Ewing's Sarcoma)65%

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiophene derivatives:

  • Antimicrobial Screening : A study evaluated a series of thiophene derivatives against common bacterial strains using standard antimicrobial susceptibility testing methods. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Proliferation Inhibition : Research involving various human cancer cell lines demonstrated that thiophene derivatives could effectively reduce cell viability through apoptosis induction mechanisms. This suggests a potential therapeutic application for compounds like this compound in oncology.

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